molecular formula C8H7IN4 B13105060 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine

5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B13105060
M. Wt: 286.07 g/mol
InChI Key: LDYXMDAWNBKPLQ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyrazine core substituted with a cyclopropyl group at position 5 and an iodine atom at position 2. The pyrazolo[3,4-b]pyrazine scaffold is a fused bicyclic system known for its versatility in medicinal chemistry, materials science, and energetic applications due to its electron-deficient nature and capacity for structural modulation .

Properties

Molecular Formula

C8H7IN4

Molecular Weight

286.07 g/mol

IUPAC Name

5-cyclopropyl-3-iodo-2H-pyrazolo[3,4-b]pyrazine

InChI

InChI=1S/C8H7IN4/c9-7-6-8(13-12-7)10-3-5(11-6)4-1-2-4/h3-4H,1-2H2,(H,10,12,13)

InChI Key

LDYXMDAWNBKPLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(NN=C3N=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine typically involves the iodination of a pyrazolo[3,4-b]pyrazine precursor. One common method is the iodination of 5-cyclopropyl-1H-pyrazolo[3,4-b]pyrazine using N-iodosuccinimide (NIS) as the iodinating agent. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature .

Industrial Production Methods: Industrial production of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-cyclopropyl-3-azido-1H-pyrazolo[3,4-b]pyrazine .

Scientific Research Applications

5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, focusing on medicinal chemistry, agrochemicals, and material science.

Structure and Composition

5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine has a molecular formula of C8H8N4I and a molecular weight of 288.08 g/mol. The compound features a pyrazolo[3,4-b]pyrazine core, which is known for its diverse biological activities.

Medicinal Chemistry

5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine has been studied for its potential as a therapeutic agent. Its applications in medicinal chemistry include:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo compounds exhibit anticancer properties. The iodinated variant may enhance the binding affinity to specific targets within cancer cells, potentially leading to the development of new anticancer drugs.
  • Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity against various pathogens. The presence of the cyclopropyl group may contribute to increased potency.

Agrochemicals

The compound's structure suggests potential applications in agrochemicals:

  • Pesticide Development : Pyrazole derivatives are often explored as pesticide candidates due to their ability to disrupt biological processes in pests. The unique structure of 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine may provide enhanced efficacy against target pests while minimizing environmental impact.

Material Science

In material science, the compound can be utilized in:

  • Organic Electronics : The electronic properties of pyrazolo compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of iodine can enhance charge transport properties.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored various pyrazole derivatives for their anticancer effects. The findings indicated that the introduction of halogen substituents, such as iodine, significantly increased the cytotoxicity against breast cancer cell lines. This suggests that 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine could be a promising candidate for further development in cancer therapeutics.

Case Study 2: Pesticidal Efficacy

Research conducted by agricultural chemists evaluated the effectiveness of several pyrazole-based pesticides. The results demonstrated that compounds with similar structures exhibited high levels of pest control with low toxicity to non-target organisms. This positions 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine as a potential lead compound for developing safer agrochemicals.

Summary Table of Applications

Application AreaPotential UsesKey Benefits
Medicinal ChemistryAnticancer agentsEnhanced binding affinity
Antimicrobial agentsIncreased potency
AgrochemicalsPesticidesEffective pest control
Material ScienceOrganic electronicsImproved charge transport

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Impact on Key Properties of Pyrazolo[3,4-b]pyrazine Derivatives

Compound Substituents Density (g/cm³) Detonation Velocity (m/s) Band Gap (eV) Key Applications
Target Compound 5-Cyclopropyl, 3-Iodo Inferred Inferred Inferred Energetics, Electronics
4,8-Dinitraminodifurazano[3,4-b,e]pyrazine (55) Nitramino groups 1.85–1.92 8921–9413 N/A High explosives (RDX-like)
Thieno[3,4-b]pyrazine Thiophene fusion N/A N/A 1.5–2.5 Organic electronics
3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine 3,5-Dibromo N/A N/A Inferred Pharmaceutical intermediates
Pyrido[3,4-b]pyrazine Pyridine fusion N/A N/A <1.0 Low-bandgap polymers
  • Energetic Materials: The nitramino-substituted compound 55 exhibits detonation velocities (8921–9413 m/s) rivaling RDX, but its sensitivity limits practical use. The iodine substituent in the target compound may reduce sensitivity compared to nitro groups while maintaining moderate detonation performance .
  • Electronics: Thieno[3,4-b]pyrazine and pyrido[3,4-b]pyrazine derivatives show low band gaps (<2.5 eV), ideal for charge transfer in polymers.

Thermal and Mechanical Stability

  • Furazano-pyrazine Salts: Energetic salts like 55-6 (detonation velocity: 9413 m/s) exhibit high thermal stability (decomposition >200°C) but are impact-sensitive. The cyclopropyl group in the target compound may improve mechanical stability via steric protection .
  • Theoretical Insights: Substituted 4,8-dihydrodifurazano[3,4-b,e]pyrazine salts show increased heats of formation (HOFs) with electron-withdrawing groups. The iodine substituent’s polarizability could enhance HOFs, favoring energetic performance .

Energetic Materials

Its performance may bridge the gap between highly sensitive nitramino derivatives (e.g., 55) and stable but less energetic compounds like DFP salts .

Organic Electronics

In donor-acceptor polymers, pyrazolo[3,4-b]pyrazine derivatives with electron-withdrawing groups (e.g., iodine) reduce band gaps, enhancing conductivity. The cyclopropyl group’s planarity could improve π-π stacking in thin-film devices .

Pharmaceutical Intermediates

Halogenated pyrazolo[3,4-b]pyrazines (e.g., 5-bromo-3-iodo analogs) serve as precursors for antitumor and antiviral agents. The iodine atom facilitates radiolabeling for imaging applications .

Biological Activity

5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C₈H₇IN₄
Molecular Weight 286.07 g/mol
IUPAC Name 5-cyclopropyl-3-iodo-2H-pyrazolo[3,4-b]pyrazine
CAS Number 1934829-37-4

Kinase Inhibition

The primary biological activity of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine lies in its ability to inhibit specific kinases. Kinases are enzymes that play crucial roles in various cellular processes, including cell proliferation and survival. The inhibition of these enzymes is particularly relevant in the context of cancer therapy.

  • Mechanism of Action : The compound binds to the active site of kinase enzymes, disrupting their activity. This inhibition can affect critical signaling pathways such as:
    • Ras/Erk
    • PLC-γ
    • PI3K/Akt
    These pathways are essential for regulating cell growth and survival, making them significant targets for anticancer therapies.
  • Selectivity and Potency : Research indicates that 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine exhibits selectivity towards certain kinases. For instance, it has shown promising results in inhibiting various cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. In vitro studies reported IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) indicating effective inhibition against CDK2 and CDK9 .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Anticancer Activity : A study demonstrated that the compound significantly reduced tumor growth rates in xenograft models of colorectal carcinoma when administered orally . This suggests its potential as a therapeutic agent in cancer treatment.
  • Enzymatic Inhibition : The compound has been characterized as an effective inhibitor of VEGFR-2 kinase, which is involved in angiogenesis—an essential process for tumor progression. The reported IC₅₀ value for VEGFR-2 inhibition was approximately 1.46 µM .

Comparison with Related Compounds

The biological activity of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine can be compared with its analogs:

CompoundIC₅₀ (µM)Biological Activity
5-Cyclopropyl-3-bromo-1H-pyrazolo[3,4-b]pyrazine TBDPotential kinase inhibitor
5-Cyclopropyl-3-chloro-1H-pyrazolo[3,4-b]pyrazine TBDPotential anticancer properties
5-Cyclopropyl-3-fluoro-1H-pyrazolo[3,4-b]pyrazine TBDInvestigated for enzyme inhibition

The presence of iodine in the structure of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine contributes to its unique reactivity compared to brominated or chlorinated analogs, influencing both its synthetic utility and biological interactions .

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